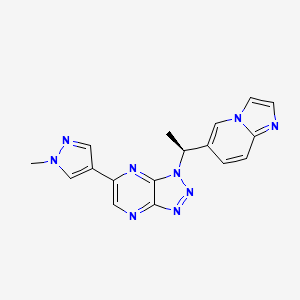
Savolitinib
Overview
Description
It is being developed by HUTCHMED and AstraZeneca for the treatment of various cancers, including metastatic non-small cell lung cancer, papillary and clear cell renal cell carcinoma, gastric cancer, and colorectal cancer . The compound has shown significant promise in clinical trials, particularly for patients with MET exon 14-skipping alterations .
Scientific Research Applications
Savolitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying MET inhibition and its effects on cellular signaling pathways.
Biology: It is used in research to understand the role of MET in cell proliferation, survival, and migration.
Mechanism of Action
- Role of MET : Activation of MET triggers downstream signaling pathways involved in cell proliferation, survival, and migration. MET is implicated in various solid tumors, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), gastric cancer, and medulloblastoma .
Target of Action
Future Directions
Savolitinib has shown positive results in gastric cancer treatment, particularly in combination with docetaxel . It is also being investigated as a treatment for other gastrointestinal cancers, such as pancreatic cancer, based on related research in gastric and renal cancer . It has been granted approval in China for the treatment of metastatic NSCLC with MET exon 14-skipping alterations in patients who have progressed after or who are unable to tolerate platinum-based chemotherapy .
Biochemical Analysis
Biochemical Properties
Savolitinib is a highly selective inhibitor of the MET tyrosine kinase . Activation of MET by the binding of the endogenous ligand hepatocyte growth factor triggers various downstream signaling pathways that are involved in cell proliferation, survival, and migration . Amplification or mutation of the MET gene is a hallmark of many solid tumors .
Cellular Effects
This compound has demonstrated anti-tumor activity against MET-dependent cancer cell line growth and MET-driven tumor growth in preclinical models . It has shown pronounced efficacy in both preclinical and clinical studies .
Molecular Mechanism
This compound is a potent small-molecule MET kinase inhibitor that inhibits MET kinase at a half-maximal inhibitory concentration (IC50) of 4 nM and MET phosphorylation in tumor cells . MET exon 14-skipping (METex14) is a mutation present in 1–3% of NSCLC tumors that renders the receptor less susceptible to ubiquitination and subsequent proteasomal degradation, resulting in sustained MET activation and oncogenesis .
Temporal Effects in Laboratory Settings
In a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified NSCLC, this compound showed significant antitumor activity, reaching ∼84% tumor growth inhibition (TGI), and demonstrated exposure-related combination antitumor activity when combined with osimertinib .
Dosage Effects in Animal Models
In animal models, this compound demonstrated dose-related antitumor activity, ranging from 81% TGI (0.3 mg/kg) to 84% tumor regression (15 mg/kg) . The maximum inhibition of both pEGFR and pMET increased with increasing this compound doses .
Metabolic Pathways
This compound is involved in the MET/HGF signaling pathway . Dysregulation of MET signaling is associated with several human malignancies . Overexpression of MET or hepatocyte growth factor (HGF), MET-amplification, mutation or rearrangement, and changes in ligand-induced autocrine or paracrine signaling lead to cancer progression by promoting tumor growth, invasion, metastasis, and survival .
Preparation Methods
The synthesis of Savolitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Savolitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
Comparison with Similar Compounds
Savolitinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include:
Capmatinib: Another MET inhibitor used for treating non-small cell lung cancer with MET exon 14-skipping mutations.
Tepotinib: A MET inhibitor approved for the treatment of metastatic non-small cell lung cancer with MET exon 14-skipping alterations.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets MET, but with less selectivity compared to this compound.
This compound’s uniqueness lies in its high selectivity for MET, which reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNMOZJKOGZLS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111016 | |
| Record name | Savolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313725-88-0 | |
| Record name | 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313725-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Savolitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313725880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Savolitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12048 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Savolitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAVOLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2DA6857R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


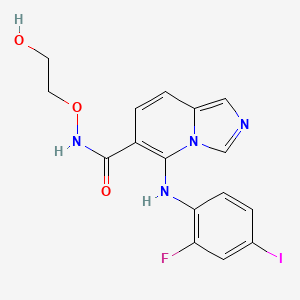
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)



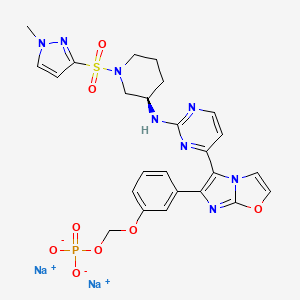

![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)
![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)
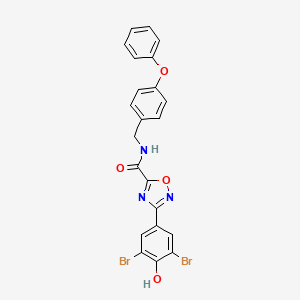
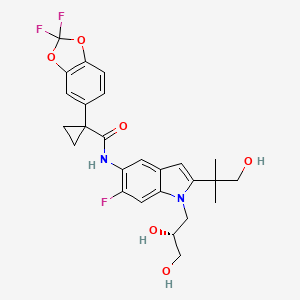
![5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B612226.png)
![6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)
